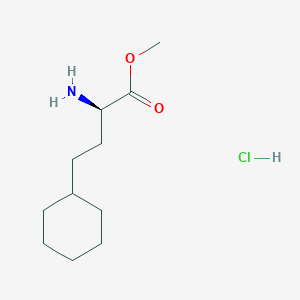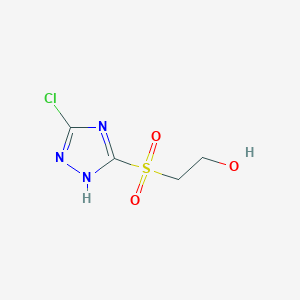
Methyl (2R)-2-amino-4-cyclohexylbutanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-amino-4-cyclohexylbutanoate;hydrochloride is a complex organic compound. The name suggests it contains a cyclohexyl group (a six-membered carbon ring), a butanoate group (a four-carbon chain with a carboxylate at one end), and an amino group (NH2). It’s likely that this compound could have applications in various fields, such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps, each introducing new functional groups or building up the carbon skeleton . The exact synthesis route would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques, such as X-ray crystallography or NMR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving a specific compound depend on its functional groups and overall structure . For example, an amino group might participate in acid-base reactions, while a carboxylate could undergo reactions with acids or esters .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, or reactivity, depend on its molecular structure . These properties can be determined through various experimental techniques .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Methyl (2R)-2-amino-4-cyclohexylbutanoate hydrochloride serves as a precursor or an intermediate in the synthesis of complex organic compounds. For instance, it has been utilized in the creation of amino acetate functionalized Schiff base organotin(IV) complexes, which have been examined for their structural characteristics through spectroscopic techniques and crystallography. These complexes demonstrate polymeric chains with a trigonal bipyramidal configuration and have shown considerable cytotoxic activity against various human tumor cell lines, indicating potential applications in anticancer drug development (Basu Baul et al., 2009).
Anticonvulsant Activity
Compounds synthesized from Methyl (2R)-2-amino-4-cyclohexylbutanoate hydrochloride have been evaluated for their anticonvulsant properties. For example, esters based on l-menthol and phenibut, such as (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride, have shown promising results in models of chemically- and electrically-induced seizures, highlighting their potential in the development of new anticonvulsant therapies (Nesterkina et al., 2022).
Biosynthesis and Aroma Compounds
Methyl (2R)-2-amino-4-cyclohexylbutanoate hydrochloride and related compounds have been studied for their role in the biosynthesis of aroma compounds in fruits. Research has delved into the enzymatic hydrolysis and subsequent reactions leading to the formation of esters that significantly contribute to fruit aroma, particularly in apples. This line of investigation not only provides insights into the biochemical pathways involved in aroma compound formation but also has practical implications for the food and beverage industry, aiming to enhance flavor profiles naturally (Rowan et al., 1996).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (2R)-2-amino-4-cyclohexylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOBZEFNEFDNJI-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC1CCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCC1CCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R)-2-amino-4-cyclohexylbutanoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid](/img/structure/B2843302.png)

![4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B2843310.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2843312.png)
![1-benzyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2843314.png)



amine hydrochloride](/img/structure/B2843319.png)
![4-Chloro-2-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2843320.png)

![Methyl 2-amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2843323.png)
![3'-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2843324.png)